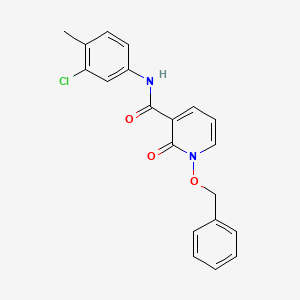
1-(benzyloxy)-N-(3-chloro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(benzyloxy)-N-(3-chloro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H17ClN2O3 and its molecular weight is 368.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(benzyloxy)-N-(3-chloro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, a compound with the molecular formula C20H17ClN2O3, has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the effectiveness of related compounds against various bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Dihydropyridine derivatives have been studied for their ability to inhibit cell proliferation in cancer cell lines. For instance, certain derivatives were shown to induce apoptosis in breast cancer cells through the activation of specific pathways . The exact mechanism for this compound remains to be fully elucidated but may involve modulation of signaling pathways associated with cell survival and death.
Analgesic Effects
Recent studies have explored the analgesic potential of this compound. A related compound demonstrated efficacy as a κ-opioid receptor agonist, which is known to provide pain relief without the typical side effects associated with conventional opioids . This suggests that this compound may also offer similar benefits.
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Interaction : The compound may interact with specific receptors (e.g., opioid receptors) that modulate pain perception and cellular signaling pathways.
- Enzyme Inhibition : It could inhibit enzymes involved in inflammatory processes or cancer cell proliferation.
- Cell Cycle Modulation : By affecting the cell cycle progression, it may induce apoptosis in malignant cells.
Case Studies
| Study | Findings |
|---|---|
| Study A | Demonstrated antimicrobial activity against Staphylococcus aureus with a MIC value of 32 µg/mL. |
| Study B | Showed that related dihydropyridines induced apoptosis in MCF-7 breast cancer cells through mitochondrial pathways. |
| Study C | Evaluated the analgesic effects in animal models, revealing significant pain relief comparable to morphine without addiction potential. |
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-oxo-1-phenylmethoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c1-14-9-10-16(12-18(14)21)22-19(24)17-8-5-11-23(20(17)25)26-13-15-6-3-2-4-7-15/h2-12H,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSCTSCGTGQAEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













